methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate
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Overview
Description
Methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate is a sophisticated organic compound known for its diverse applications in scientific research and industry. This compound features a complex molecular structure that makes it an intriguing subject for chemical studies and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate typically involves a multi-step organic reaction process. The starting materials are carefully chosen to undergo a series of reactions including amination, esterification, and condensation. Precise control of reaction conditions, such as temperature, pH, and solvent choice, is crucial for achieving high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound requires scaling up the laboratory methods with a focus on efficiency and cost-effectiveness. Large-scale reactors and optimized reaction pathways are employed to ensure the compound is produced in substantial quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate can undergo various types of chemical reactions including:
Oxidation: : Where it might form corresponding oxides under oxidative conditions.
Reduction: : Where hydrogen or other reducing agents convert it into simpler amine derivatives.
Substitution: : Where different substituents replace specific parts of the molecule under certain conditions.
Common Reagents and Conditions
Typical reagents include strong oxidizers for oxidation reactions, hydrogen and metal catalysts for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent must be meticulously controlled to ensure desired outcomes.
Major Products
The products of these reactions can vary widely depending on the specific conditions but generally include a range of amine and ester derivatives which might have their own unique applications.
Scientific Research Applications
Methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate is utilized across multiple fields:
Chemistry: : It is used as a precursor or intermediate in the synthesis of more complex molecules.
Medicine: : Its derivatives may possess therapeutic properties and are investigated for drug development.
Industry: : It can be used in manufacturing specialized chemicals and materials due to its stable and reactive nature.
Mechanism of Action
The effects of methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate are mediated through its interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The precise mechanism may involve binding to active sites or altering the activity of certain proteins.
Comparison with Similar Compounds
Compared to other compounds with similar structures, methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate stands out due to its unique balance of reactivity and stability. Similar compounds include:
Ethyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate
Propyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate
Butyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate
These compounds share a core structure but differ in their ester groups, leading to variations in their chemical properties and applications.
Conclusion
This compound is a compound of significant scientific interest. Its complex synthesis, versatile reactions, and wide-ranging applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 2-[(2Z)-2-amino-2-(benzoylhydrazinylidene)ethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-17(22)13-9-5-6-10-14(13)24-11-15(18)19-20-16(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGCUSQECALNGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC(=NNC(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1OC/C(=N/NC(=O)C2=CC=CC=C2)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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